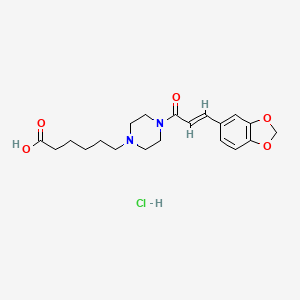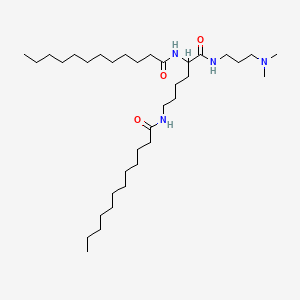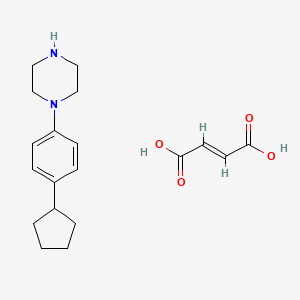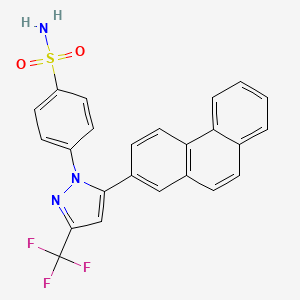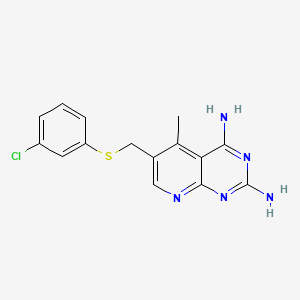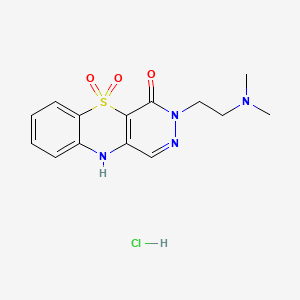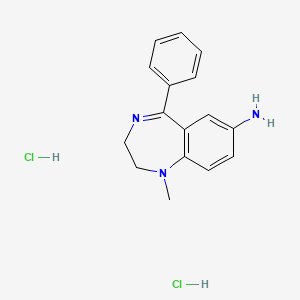
Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds This particular compound is notable for its structural features, which include a dimethylamino propyl group, a methyl group, and a phenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl-, often involves multicomponent reactions (MCRs). One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .
Industrial Production Methods
Industrial production of pyrrole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert pyrroles to pyrrolines or pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while reduction can produce pyrrolines or pyrrolidines.
Scientific Research Applications
Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antitumor and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a component of drug candidates.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Pyrrole, 1-(3-(dimethylamino)propyl)-2-methyl-5-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A saturated analog of pyrrole with a similar five-membered ring structure but without
Properties
CAS No. |
102367-03-3 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N,N-dimethyl-3-(2-methyl-5-phenylpyrrol-1-yl)propan-1-amine |
InChI |
InChI=1S/C16H22N2/c1-14-10-11-16(15-8-5-4-6-9-15)18(14)13-7-12-17(2)3/h4-6,8-11H,7,12-13H2,1-3H3 |
InChI Key |
URQXMMCZFBGELG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
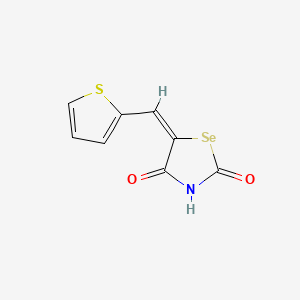
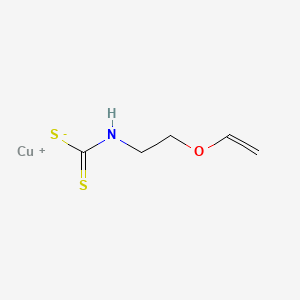
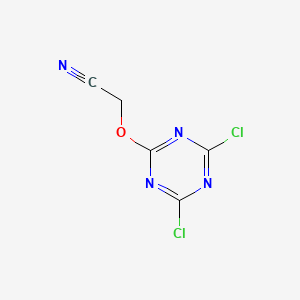
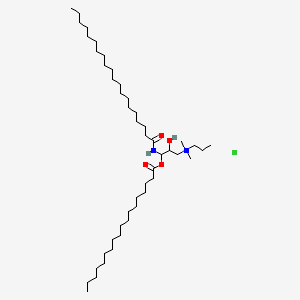
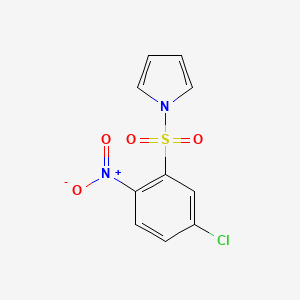
![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
